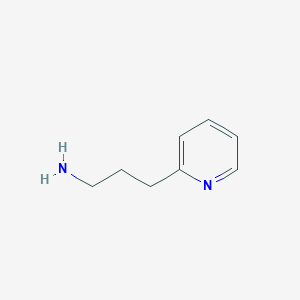
3-(Pyridin-2-yl)propan-1-amine
Descripción general
Descripción
3-(Pyridin-2-yl)propan-1-amine is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry, coordination chemistry, and materials science. The compound features a pyridine ring, which is a common motif in many pharmaceuticals, and an amine group that allows for further functionalization and the formation of coordination complexes with metals .
Synthesis Analysis
The synthesis of related compounds often involves the direct coupling of amines to other ligands or the condensation with aldehydes. For instance, the synthesis of a tetradentate ligand from 2-pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation has been reported, which is relevant to the synthesis of 3-(Pyridin-2-yl)propan-1-amine derivatives . Additionally, the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines has been described, showcasing the versatility of reactions involving pyridin-2-yl motifs .
Molecular Structure Analysis
The molecular structure of compounds related to 3-(Pyridin-2-yl)propan-1-amine has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a betaine derivative, 3-(2-amino-pyridinium)-propionate monohydrate, has been determined, providing insights into the molecular geometry and intermolecular interactions . Similarly, the structure of a 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been characterized, highlighting the importance of π–π stacking and hydrogen bonding in the supramolecular assembly .
Chemical Reactions Analysis
The reactivity of 3-(Pyridin-2-yl)propan-1-amine derivatives can be diverse. For instance, the coordination chemistry of related ligands with zinc(II) has been explored, resulting in the formation of mononuclear complexes with potential applications in bioinorganic chemistry . The reactivity of these compounds with DNA and proteins, as well as their antiproliferative activity, has been studied, particularly in the context of developing anticancer agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 3-(Pyridin-2-yl)propan-1-amine moiety have been investigated using various spectroscopic methods. FTIR and Raman spectroscopy, along with DFT calculations, have been employed to study the vibrational modes and electronic structure of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, providing detailed information on the compound's behavior . The fluorescent properties of related compounds have also been examined, revealing aggregation-induced emission behavior and phase transitions at high temperatures .
Aplicaciones Científicas De Investigación
1. Complexation with Metal Ions
3-(Pyridin-2-yl)propan-1-amine has been investigated for its ability to complex with metal ions. For instance, it has been used to form a cadmium iodide complex, displaying a distorted octahedral geometry. This complex was identified through various spectroscopic methods and single-crystal X-ray diffraction, highlighting its potential in coordination chemistry (Hakimi et al., 2013).
2. Catalyst in Polymerization Reactions
The compound has been employed in creating palladium complexes used as catalysts in polymerization reactions. These catalysts have shown high efficiency and selectivity, underlining the versatility of 3-(Pyridin-2-yl)propan-1-amine in organometallic chemistry (Nyamato et al., 2015).
3. DNA Cleavage and Antioxidant Activity
Some derivatives of 3-(Pyridin-2-yl)propan-1-amine have been synthesized and assessed for their DNA cleavage and antioxidant activities. These studies provide insights into the potential biomedical applications of this compound, particularly in the fields of molecular biology and medicine (Babu et al., 2017).
4. Antimicrobial and Anticancer Properties
Research has also been conducted on derivatives of 3-(Pyridin-2-yl)propan-1-amine for their antimicrobial and anticancer properties. This underscores the compound's potential in the development of new pharmaceuticals (Tayade et al., 2012).
5. Synthesis of N-Fused Heterocycles
3-(Pyridin-2-yl)propan-1-amine has been utilized in the synthesis of N-fused heterocycles, a crucial area in medicinal chemistry for the development of therapeutic agents (Xu & Alper, 2015).
Propiedades
IUPAC Name |
3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYRJDSEKCYZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390198 | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)propan-1-amine | |
CAS RN |
15583-16-1 | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

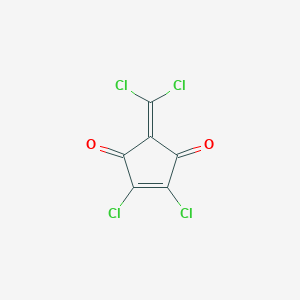
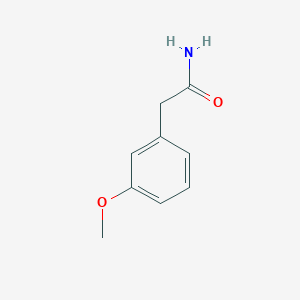
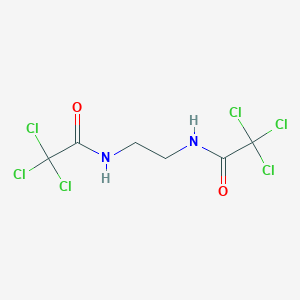
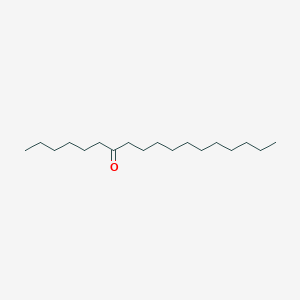
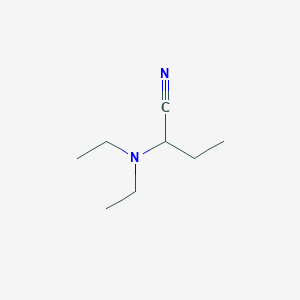
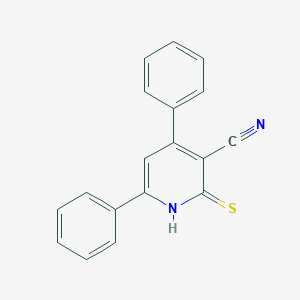
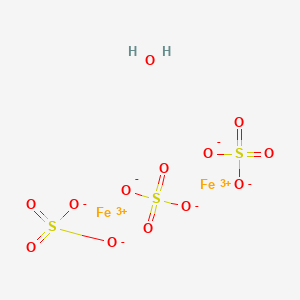
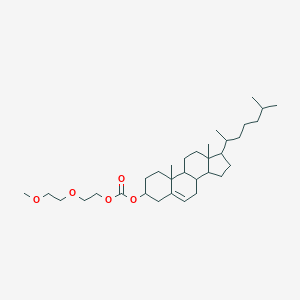
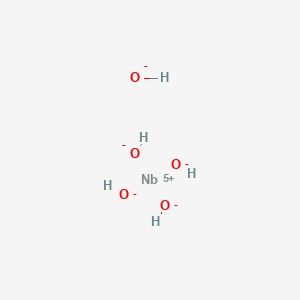
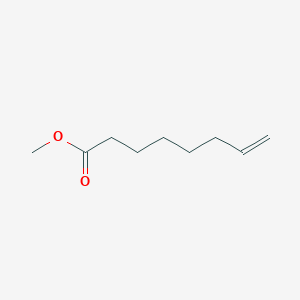
![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
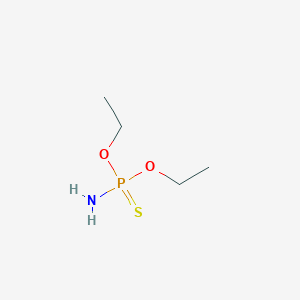
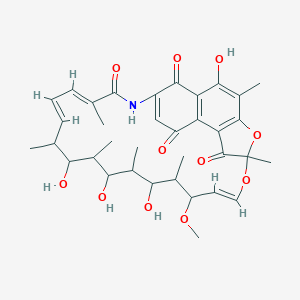
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)